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Compound of Interest |

Compound Name: 2-Methoxy-6-nitrophenol
CAS No.: 15969-08-1
Cat. No.: B180549
- 7

The defining feature of 2-Methoxy-6-nitrophenol is the "Ortho Effect.” The nitro group at
position 6 is adjacent to the phenolic hydroxyl at position 1. This proximity allows for the
formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond between
the hydroxyl hydrogen and one oxygen of the nitro group.[1]

The Mechanistic Impact:

 Volatility: This internal chelation satisfies the dipole of the hydroxyl group, preventing it from
acting as a hydrogen bond donor to neighboring molecules. Consequently, 2-Methoxy-6-
nitrophenol behaves as a pseudo-nonpolar molecule, exhibiting significant volatility with
steam.

e Melting Point Depression: The lack of intermolecular lattice networks (common in the 4-nitro
isomer) results in a significantly lower melting point (~104°C) compared to 4-nitroguaiacol
(~150°C).

Table 1: Physicochemical Constants[1]
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Property Value Context

IUPAC Name 2-Methoxy-6-nitrophenol Common: 6-Nitroguaiacol
CAS Number 603-83-8

Molecular Formula C7H7NOa4 MW: 169.13 g/mol
Appearance Yellow crystalline solid Needle-like prisms from EtOH

_ _ Distinct from 4-isomer
Melting Point 103 - 107 °C

(>150°C)
Less acidic than 2-nitrophenol
pKa (Predicted) ~8.3 (7.[2][3][4]2) due to OMe
donation
Solubility Soluble in EtOH, Ether, CHCI3 Sparingly soluble in cold water
- Lipophilic character due to
Partition Coeff. LogP ~1.79

internal H-bond

Synthesis & Purification Protocol

The synthesis of 2-Methoxy-6-nitrophenol via the nitration of guaiacol is a classic study in
regioselectivity. Direct nitration typically favors the para position (4-nitroguaiacol) due to steric
hindrance at the ortho position (6-nitroguaiacol).

The Challenge: Obtaining high purity 6-nitroguaiacol requires separating it from the dominant
4-nitro isomer and dinitro byproducts. The Solution: Exploiting the intramolecular hydrogen
bond via steam distillation.[5]

Validated Experimental Workflow

 Nitration: Guaiacol is treated with dilute nitric acid in an inert solvent (e.g., diethyl ether or
glacial acetic acid) at controlled temperatures (<20°C) to minimize dinitration.

e Quenching: The reaction mixture is poured onto ice/water.

o Separation (The Critical Step): The crude solid mixture is subjected to steam distillation.
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o Distillate: Contains pure 2-Methoxy-6-nitrophenol. The intramolecular H-bond makes it

volatile.

o Residue: Contains 4-nitroguaiacol. Intermolecular H-bonding anchors it in the aqueous
phase.

Workflow Visualization (Graphviz)
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Caption: Separation logic relying on the volatility difference induced by intramolecular hydrogen
bonding (S(6) motif) in the 6-nitro isomer.

Chemical Reactivity & Derivatization

Researchers utilizing 2-Methoxy-6-nitrophenol typically target two primary transformation
pathways: reduction to the amine or demethylation to the catechol.

A. Demethylation (Synthesis of 3-Nitrocatechol)

The conversion of 6-nitroguaiacol to 3-nitrocatechol (1,2-dihydroxy-3-nitrobenzene) is pivotal
for developing COMT inhibitors.

e Reagent: Hydrobromic acid (48% HBr) or Aluminum Chloride (AICI3) in Pyridine.

o Mechanism: Nucleophilic attack on the methyl group. The nitro group's electron-withdrawing
nature makes the ether linkage more susceptible to cleavage than in unsubstituted guaiacol.

o Outcome: Formation of the catechol moiety, which is essential for metal chelation in enzyme
active sites.

B. Reduction (Synthesis of 6-Aminoguaiacol)

e Reagents: H2/Pd-C, Fe/HCI, or Sodium Dithionite.

o Application: The resulting amine is a precursor for Schiff bases and complex heterocyclic
synthesis.

o Caution: The resulting aminophenol is sensitive to oxidation and should be handled under
inert atmosphere (Nitrogen/Argon).

Reactivity Pathway Diagram
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Caption: Divergent synthesis pathways for pharmaceutical intermediates.

Safety & Handling (E-E-A-T)

o Toxicity: Like most nitrophenols, 2-Methoxy-6-nitrophenol is a potential uncoupler of
oxidative phosphorylation. It disrupts ATP synthesis by dissipating the proton gradient across
mitochondrial membranes.

» Handling:

o Dust: Use N95 or P100 respiratory protection. The solid is fine and can generate irritant
dust.

o Skin: Nitrophenols are readily absorbed through the skin. Double-gloving (Nitrile) is
recommended.

o Explosion Hazard: Dry nitrophenols can be shock-sensitive, though less so than picric
acid. Ensure the compound is stored away from reducing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Crystal structure and Hirshfeld surface analysis of 4-allyl-2-methoxy-6-nitrophenol - PMC
[pmc.ncbi.nim.nih.gov]

e 2. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

o 3. researchgate.net [researchgate.net]

e 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 5. quora.com [quora.com]

» To cite this document: BenchChem. [Structural Architecture & Physicochemical Dynamics].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180549#2-methoxy-6-nitrophenol-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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